Cas no 285570-60-7 (Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt)

Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt 化学的及び物理的性質
名前と識別子
-
- Ac-DEVD-CMK
- N-Acetyl-L-alpha-aspartyl-L-alpha-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide
- BP-23540
- CHEMBL1782265
- DA-70475
- Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt
- (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- Caspase-3 Inhibitor III
- 285570-60-7
- N-acetyl-Asp-Glu-Val-Asp-chloromethylketone
- acetyl-Asp-Glu-Val-Asp-chloromethyl ketone
- MFCD25372552
- (4S,7S,10S,13S)-7-(2-Carboxyethyl)-4-(carboxymethyl)-13-(2-chloroacetyl)-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid
- BDBM50346373
- CS-0014223
- Ac-DEVD-CMK (trifluoroacetate salt)
- Ac-DEVD-CMK/Caspase-3 Inhibitor III
- EX-A8700
- HY-P0034
- J-017126
- (2S,5S,8S,11S)-8-(2-carboxyethyl)-11-(carboxymethyl)-2-(2-chloroacetyl)-5-isopropyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecane-1-carboxylic acid
-
- MDL: MFCD25372552
- インチ: InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1
- InChIKey: ATNOUPFYBMVFLD-RSLFNQERSA-N
- ほほえんだ: CC([C@H](NC([C@@H](NC([C@@H](NC(C)=O)CC(O)=O)=O)CCC(O)=O)=O)C(N[C@H](C(CCl)=O)CC(O)=O)=O)C
計算された属性
- せいみつぶんしりょう: 550.1677855g/mol
- どういたいしつりょう: 550.1677855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 15
- 重原子数: 37
- 回転可能化学結合数: 21
- 複雑さ: 909
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 245Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
じっけんとくせい
- 密度みつど: 1.401±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(33 g/l)(25ºC)、
- PSA: 245.37000
- LogP: -0.21280
Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6144-5mg |
Ac-DEVD-CMK |
285570-60-7 | 98% | 5mg |
¥3991.00 | 2023-09-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-300325A-5 mg |
Caspase-3 Inhibitor III, |
285570-60-7 | 5mg |
¥3,008.00 | 2023-07-10 | ||
abcr | AB350446-1mg |
Caspase-3 Inhibitor III; . |
285570-60-7 | 1mg |
€111.80 | 2025-02-18 | ||
abcr | AB350446-1 mg |
Caspase-3 Inhibitor III; . |
285570-60-7 | 1 mg |
€107.70 | 2023-07-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6144-1mg |
Ac-DEVD-CMK |
285570-60-7 | 98% | 1mg |
¥916.00 | 2023-09-10 | |
abcr | AB350446-5 mg |
Caspase-3 Inhibitor III; . |
285570-60-7 | 5 mg |
€215.40 | 2023-07-19 | ||
TRC | A299130-10mg |
Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt |
285570-60-7 | 10mg |
$ 750.00 | 2022-06-08 | ||
TRC | A299130-25mg |
Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt |
285570-60-7 | 25mg |
$ 1495.00 | 2022-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-300325-1mg |
Caspase-3 Inhibitor III, |
285570-60-7 | 1mg |
¥752.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-300325A-5mg |
Caspase-3 Inhibitor III, |
285570-60-7 | 5mg |
¥3008.00 | 2023-09-05 |
Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate salt 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
Ac-Asp-Glu-Val-Asp-chloromethylketone trifluoroacetate saltに関する追加情報
Ac-Asp-Glu-Val-Asp-Chloromethylketone Trifluoroacetate Salt: A Comprehensive Overview
Ac-Asp-Glu-Val-Asp-Chloromethylketone Trifluoroacetate Salt, with the CAS number 285570-60-7, is a compound of significant interest in the fields of biochemistry and pharmacology. This compound, often abbreviated as AEDCMK-TFA, is a peptide-based molecule that has garnered attention due to its potential applications in enzyme inhibition and drug discovery. The molecule consists of a peptide backbone with specific amino acid residues, terminated by a chloromethyl ketone group, which is known for its ability to inhibit serine proteases. The trifluoroacetate (TFA) salt form is commonly used in research settings due to its stability and solubility properties.
The structure of AEDCMK-TFA is composed of four amino acids: Acetyl (Ac), Aspartic Acid (Asp), Glutamic Acid (Glu), and Valine (Val). The sequence of these amino acids plays a crucial role in determining the compound's biological activity. Recent studies have highlighted the importance of peptide sequence optimization in enhancing the specificity and potency of protease inhibitors. For instance, researchers have demonstrated that modifying the position or type of amino acids in the peptide backbone can significantly alter the compound's binding affinity to target enzymes.
The chloromethyl ketone group at the terminus of the peptide is a key functional moiety responsible for inhibiting proteolytic enzymes. This group acts as a reactive site, forming covalent bonds with the active site serine residue of serine proteases. This mechanism has been extensively studied, and recent advancements in computational chemistry have allowed for more precise modeling of these interactions. For example, molecular dynamics simulations have provided insights into how the spatial arrangement of the peptide backbone influences the accessibility of the chloromethyl ketone group to its target enzyme.
In terms of applications, AEDCMK-TFA has been utilized in various biochemical assays to study protease activity. Its role as an inhibitor has been particularly valuable in understanding pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Recent research has focused on leveraging this compound to investigate the role of specific proteases in disease progression. For instance, studies have shown that inhibiting certain proteases can lead to reduced tumor growth or improved outcomes in models of Alzheimer's disease.
The trifluoroacetate salt form of this compound is advantageous due to its high purity and stability under experimental conditions. This form is often used in chromatographic separations and mass spectrometry analyses, where precise quantification is essential. Furthermore, the TFA salt form facilitates solubility in organic solvents, making it suitable for use in various biochemical assays.
Recent advancements in synthetic chemistry have also contributed to the efficient production of AEDCMK-TFA. Solid-phase synthesis techniques have been optimized to enhance yield and purity, ensuring that researchers can obtain high-quality samples for their studies. Additionally, advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have enabled detailed characterization of this compound's structure-function relationships.
In conclusion, Ac-Asp-Glu-Val-Asp-Chloromethylketone Trifluoroacetate Salt (CAS 285570-60-7) is a versatile compound with significant potential in both basic research and therapeutic development. Its unique structure allows it to serve as a potent protease inhibitor, making it an invaluable tool in studying enzymatic pathways and developing novel treatments for various diseases. As research continues to uncover new insights into its mechanisms and applications, this compound will likely play an increasingly important role in advancing our understanding of protease biology.
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